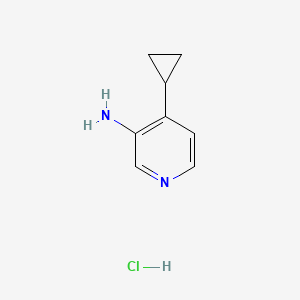

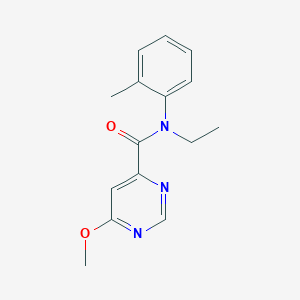

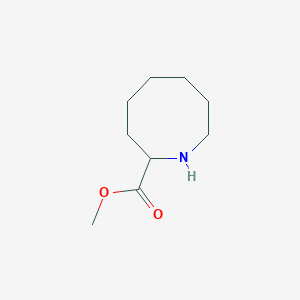

![molecular formula C15H15N3O B2570445 2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide CAS No. 303995-06-4](/img/structure/B2570445.png)

2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide” is a chemical compound. It is considered one of the most important precursors for heterocyclic synthesis .

Synthesis Analysis

The synthesis of cyanoacetamides, such as “2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular formula of “2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide” is C15H15N3O. The molecular weight is 253.3 .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学的研究の応用

Synthesis and Stereoselectivity

The compound’s stereoselective synthesis has garnered attention due to its potential applications. Researchers have achieved one-pot synthesis of multi-substituted 2,4-dienamides from ketene dithioacetal and aromatic ketone compounds. For instance, the reaction of ketene dithioacetal with 4-methoxyacetophenone yielded complete stereoselective (2Z,4E)-2,4-dienamide. Similarly, electron-rich aromatic ketones or heterocyclic aromatic ketones led to (2Z,4E)-2,4-dienamide products . This synthetic method opens up possibilities for functional conjugated dienes.

Natural Product Analogs

Dienamides, including our compound of interest, are found in natural products with diverse biological activities. For instance:

- Piperovatine (from Piper piscatorum) and trichostatin A (from Streptomyces hygroscopicus*) also feature 2,4-dienamide moieties and exhibit anti-inflammatory and antifungal activities .

Palladium-Catalyzed Reactions

Researchers have developed a procedure for the stereoselective synthesis of naturally occurring (2E,4E)-dienamides and their analogs. This involves palladium-catalyzed reactions of (1E)-1-iodoalk-1-enes with acrylamides, providing access to diverse dienamide structures .

Oxygen Reduction Reaction (ORR) Activity

Interestingly, the compound’s structural features can impact its electrochemical properties. In the context of oxygen reduction reactions (ORR), the 2e− process (two-electron transfer) has been found to be more favorable than the 4e− process. Adjusting the distance between indium (In) atoms significantly influences the ORR activity, as demonstrated in density functional theory (DFT) calculations .

特性

IUPAC Name |

(2E,4E)-2-cyano-N-(dimethylaminomethylidene)-5-phenylpenta-2,4-dienamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-18(2)12-17-15(19)14(11-16)10-6-9-13-7-4-3-5-8-13/h3-10,12H,1-2H3/b9-6+,14-10+,17-12? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZGGYCWUXPRDY-NOKFKHBCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)C(=CC=CC1=CC=CC=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C=NC(=O)/C(=C/C=C/C1=CC=CC=C1)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

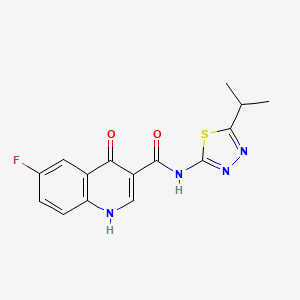

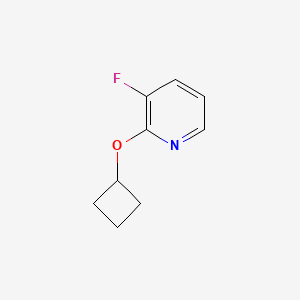

![(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2570375.png)

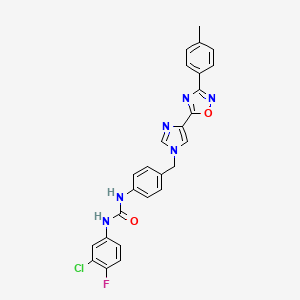

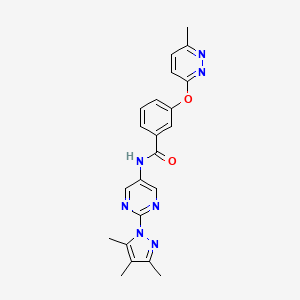

![2-[(15S)-10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2570376.png)

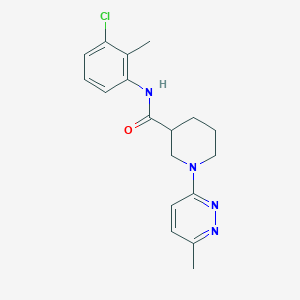

![3-((3-(4-ethylphenyl)-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2570379.png)